trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is an organic compound characterized by its unique structural properties. It has the molecular formula and a molecular weight of approximately 241.71 g/mol. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, featuring a phenyl group attached to the pyrrolidine ring. Its IUPAC name is methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate; hydrochloride, and it is commonly used in various chemical and pharmaceutical research applications due to its potential as a building block for more complex molecules .
Methods and Technical Details
The synthesis of trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride typically involves several key steps:
Structure and Data
The molecular structure of trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride can be represented in various formats:
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1
LBUJDEHQFGPGOH-DHXVBOOMSA-N
COC(=O)C1CNCC1CC2=CC=CC=C2.Cl
These representations highlight the compound's stereochemistry and functional groups, essential for understanding its chemical behavior and potential interactions .
Reactions and Technical Details
The primary chemical reactions involving trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride include:
These reactions are crucial for modifying the compound's structure to explore its chemical properties or enhance its biological activity .
Physical and Chemical Properties
The physical and chemical properties of trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 241.71 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline solid |
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications .
Scientific Uses
trans-Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride finds applications in several scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0